3-[(trifluoromethoxy)methyl]azetidine hydrochloride
CAS No.: 2306268-29-9
Cat. No.: VC11517565
Molecular Formula: C5H9ClF3NO
Molecular Weight: 191.6
Purity: 95
* For research use only. Not for human or veterinary use.
![3-[(trifluoromethoxy)methyl]azetidine hydrochloride - 2306268-29-9](/images/no_structure.jpg) 
                        
Specification
| CAS No. | 2306268-29-9 | 
|---|---|
| Molecular Formula | C5H9ClF3NO | 
| Molecular Weight | 191.6 | 
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride consists of an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at the 3-position with a benzyl group bearing a trifluoromethoxy (-OCF₃) moiety at the meta position. The hydrochloride salt form enhances stability and solubility in polar solvents . The molecular formula is C₁₁H₁₃ClF₃NO, with a molar mass of 294.68 g/mol .
Stereoelectronic Effects
The electron-withdrawing trifluoromethoxy group induces significant polarization in the aromatic ring, influencing reactivity at the azetidine nitrogen. Conformational analysis via 3D modeling reveals restricted rotation around the benzyl-azetidine bond due to steric hindrance, favoring a single dominant conformer in solution .
Nomenclature and Registry Data
Systematic IUPAC nomenclature designates this compound as 3-[[3-(trifluoromethoxy)phenyl]methyl]azetidine hydrochloride. Key identifiers include:
Synonyms from vendor documentation include 3-((3-(trifluoromethoxy)phenyl)methyl)azetidine hydrochloride and EEC96349, though regulatory submissions prioritize systematic naming .
Synthetic Methodologies and Process Optimization
Hydrogenolysis-Based Synthesis
The primary industrial route, detailed in EP0131435B1, involves three stages :
Step 1: Sulfonate Ester Formation
1-Diphenylmethyl-3-hydroxyazetidine reacts with methanesulfonyl chloride in toluene/triethylamine to form the mesylate intermediate. This step achieves >95% yield under anhydrous conditions at 4–12°C .
Step 2: Nucleophilic Aromatic Substitution
The mesylate undergoes displacement with 3-(trifluoromethoxy)phenol using tetrabutylammonium bromide as a phase-transfer catalyst. Sodium hydroxide (2 eq.) in a biphasic toluene/water system drives the reaction to 86.6% yield at reflux .
Step 3: Deprotection and Stabilization
Critical hydrogenolysis of the diphenylmethyl group using Pd/C in methanol/ethanol with triethylamine (1–10 wt%) suppresses dimerization (<5% impurity vs. 15% in base-free conditions). Post-catalytic filtration and solvent evaporation yield the free base, which is converted to the hydrochloride salt via HCl gas treatment .
| Property | Value | Method | 
|---|---|---|
| Melting Point | 151–152°C | DSC | 
| Aqueous Solubility (25°C) | 12.7 mg/mL (pH 7.4) | Shake-flask | 
| logP (Octanol/Water) | 2.81 ± 0.15 | HPLC | 
| pKa (Azetidine N) | 8.9 ± 0.2 | Potentiometric | 
Hazard Classification (GHS)
- 
H302: Harmful if swallowed (Oral Acute Toxicity Category 4) 
- 
H315: Causes skin irritation (Category 2) 
- 
H319: Causes serious eye irritation (Category 2A) 
Personal protective equipment (PPE) mandates include nitrile gloves, safety goggles, and NIOSH-approved respirators for powder handling. Contaminated surfaces require decontamination with 70% ethanol/water .
Analytical Characterization Techniques
Spectroscopic Identification
- 
¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (t, J=8.0 Hz, 1H, ArH), 7.30 (d, J=7.6 Hz, 2H, ArH), 4.22 (m, 1H, NCH₂), 3.81 (s, 2H, CH₂Ar), 3.45 (m, 2H, NCH₂), 2.95 (m, 2H, CH₂N) . 
- 
IR (KBr): 2550 cm⁻¹ (N⁺H), 1245 cm⁻¹ (C-O-CF₃), 1120 cm⁻¹ (C-F) . 
Applications and Derivatives
Carboxamide Prodrug Development
Reaction with methyl isocyanate in toluene yields 3-{[3-(trifluoromethoxy)phenyl]methyl}-1-azetidinecarboxamide (95% purity), a preclinical candidate with enhanced blood-brain barrier permeability compared to the parent hydrochloride .
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